molecular formula C12H10ClFN2 B1479340 4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine CAS No. 2092251-20-0

4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine

Cat. No. B1479340
CAS RN: 2092251-20-0
M. Wt: 236.67 g/mol
InChI Key: OWAALXGGJGRWJR-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine (CFM) is an organic compound that was first synthesized in the late 1990s. It is a pyrimidine derivative, containing a six-membered ring with two nitrogen atoms and four carbon atoms, and a four-membered ring with one nitrogen atom and three carbon atoms. This compound has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies have detailed the synthesis and crystal structure of pyrimidine derivatives, offering insights into their chemical properties and the potential for further functionalization. For instance, the crystal structure determination of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine has provided valuable information for the development of new compounds with potential biological activity (Guo et al., 2007).

Biological Activities and Applications

  • Research into dihydroxypyrimidine-4-carboxamides has identified them as potent and selective HIV integrase inhibitors, demonstrating the therapeutic potential of pyrimidine derivatives in antiviral drug development (Pace et al., 2007).

  • Some pyrimidine derivatives have been explored for their cytokinin activity, which could have implications in agricultural sciences and plant biology (Gunar et al., 1969).

Chemical Properties and Reactions

  • The electrochemical behavior of chloropyrimidines has been studied, revealing insights into their reductive dehalogenation and the potential for generating new derivatives through electrochemical methods (Sugino et al., 1957).

Antimicrobial and Antitumor Activity

  • Pyrimidine derivatives have been evaluated for antimicrobial and anticancer activities, showing promise in the development of new therapeutic agents. Notably, fluorinated pyrimidine derivatives have exhibited anticancer activity against lung cancer cells, underscoring the potential of these compounds in oncology research (Hammam et al., 2005).

Material Science and Supramolecular Chemistry

  • The synthesis and characterization of cocrystals involving pyrimidine derivatives have been explored, highlighting the significance of these compounds in the development of materials with tailored properties (Khalib et al., 2015).

properties

IUPAC Name

4-chloro-6-[(4-fluorophenyl)methyl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2/c1-8-15-11(7-12(13)16-8)6-9-2-4-10(14)5-3-9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAALXGGJGRWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-fluorobenzyl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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